molecular formula C5H11ClO2S B1267586 1-Pentanesulfonyl chloride CAS No. 6303-18-0

1-Pentanesulfonyl chloride

Cat. No.: B1267586
CAS No.: 6303-18-0
M. Wt: 170.66 g/mol
InChI Key: PWQOZRPSDQKNPW-UHFFFAOYSA-N
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Description

1-Pentanesulfonyl chloride is a chemical compound with the formula C5H11ClO2S . It has a molecular weight of 170.658 .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Synthesis and Stability

1-Pentanesulfonyl chloride has been utilized in the synthesis of various chemical compounds. For example, it was involved in the preparation of 5-hydroxy-1-pentanesulfonyl chloride, characterized by its stability and ability to convert to other compounds like sultones and acetoxy-piperidides. This compound tends to form polymers over time but can yield sultones upon reaction with triethylamine (King et al., 1987).

Reaction Mechanisms

This compound's derivatives have been studied for their reaction mechanisms. For instance, the products, kinetics, and mechanisms of reactions involving chlorination of organic compounds such as 3-pentanone, which have relevance in chemical synthesis and atmospheric chemistry, have been explored (Kaiser et al., 2010).

Thermolysis and Chemical Reactions

The compound's behavior under thermolysis, which is a decomposition process induced by heat, has been studied. For example, 2-(Phenylthio)ethanesulfonyl chloride, a related compound, undergoes desulfonylation to form 2-(phenylthio)ethyl chloride, showcasing the complex reactions these sulfonyl chlorides can undergo (King & Khemani, 1985).

Solubilization and Thermodynamics

This compound derivatives also play a role in the field of thermodynamics and solubilization, as seen in studies involving micellar solubilization of pentan-1-ol in mixed surfactant solutions (Bury et al., 1991).

Biofuel Research

In biofuel research, derivatives of this compound, like 1-pentanol, have been explored for their potential as alternative fuels. The performance and emission characteristics of diesel engines fueled with 1-pentanol/diesel blends have been analyzed, contributing to the development of cleaner, sustainable fuel sources (Santhosh et al., 2020).

Chemical Synthesis

In the context of chemical synthesis, this compound derivatives are used in the selective chlorination of organic compounds, illustrating its utility in fine-tuning chemical reactions for specific outcomes (Buyck & Esprit, 2010).

Safety and Hazards

1-Pentanesulfonyl chloride is considered dangerous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and could be fatal if inhaled .

Mechanism of Action

Properties

IUPAC Name

pentane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOZRPSDQKNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285258
Record name 1-Pentanesulfonyl chloride
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Molecular Weight

170.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6303-18-0
Record name 1-Pentanesulfonyl chloride
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Record name 1-Pentanesulfonyl chloride
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Record name 1-Pentanesulfonyl chloride
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Synthesis routes and methods I

Procedure details

1-Pentanesulfonic acid, sodium salt (10 g, 57.5 mmol) was charged into a 250 ml round bottom flask (allow headroom). Thionyl chloride (20 mL) is added; gas evolves, and a while solid forms. The mixture is heated at 60° C. for 3 hours. The solvents are removed in vacuo; toluene is added and removed in vacuo to remove residue of SOCl2. The residue is partitioned between CH2Cl2 and ice water; the organic layer is dried over Na2SO4. The crude product is purified by distillation (bp 54-56° C. @ 0.5 mm Hg) to give a clear oil, 61% yield.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of (4R)-4-[2,5-dichlorophenyl][4-chlorophenyl)sulfonyl]amino]pentylsulfonic acid (2.34 g, 4.80 mmol) in benzene (10 mL) was added phosphorus pentachloride (1.48 g, 7.21 mmol) at 22° C. The mixture was heated to reflux for 2 hours. This mixture was concentrated under reduced pressure and rediluted with CH2Cl2 (120 mL). This solution was washed with water (100 mL), dried over Na2SO4 and filtered. The organic solution was concentrated to afford 2.21 g of (4R)-4-[2, 5-dichlorophenyl][4-chlorophenyl)sulfonyl]-amino]pentylsulfonyl chloride as pale yellow oil in 91% yield. LC/MS 504.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis of 5-hydroxy-1-pentanesulfonyl chloride as described in the research?

A1: The research highlights the successful synthesis of 5-hydroxy-1-pentanesulfonyl chloride (2d) as a relatively stable, oily liquid with an approximate purity of 95% []. This is significant because it offers a general method for synthesizing hydroxyalkanesulfonyl chlorides, a class of compounds with potential applications in various fields. The researchers characterized 2d using ¹H NMR, ¹³C NMR, and infrared spectroscopy. Furthermore, they demonstrated its reactivity by successfully converting it into the corresponding sultone (3d) and a crystalline acetoxy-piperidide derivative (6) []. This synthesis paves the way for further investigation and potential applications of 5-hydroxy-1-pentanesulfonyl chloride and its derivatives.

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